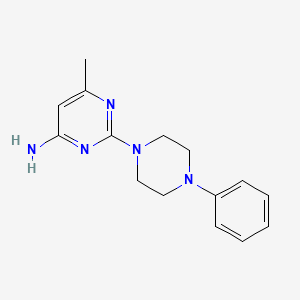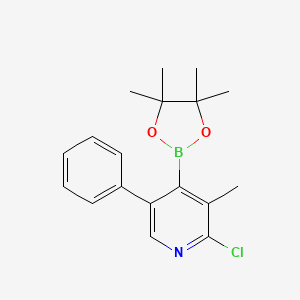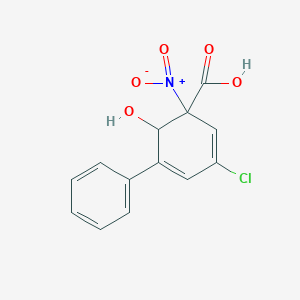
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is an organic compound with a complex structure that includes a chloro, hydroxy, nitro, and phenyl group attached to a cyclohexa-diene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexadiene derivative as the starting material, followed by a series of substitution and addition reactions to introduce the chloro, hydroxy, nitro, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-6-hydroxy-1-nitrobenzene: Similar structure but lacks the cyclohexa-diene ring.
6-Hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the chloro group.
3-Chloro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the hydroxy and nitro groups.
Uniqueness
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is unique due to the combination of its functional groups and the cyclohexa-diene ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H10ClNO5 |
|---|---|
分子量 |
295.67 g/mol |
IUPAC 名称 |
3-chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO5/c14-9-6-10(8-4-2-1-3-5-8)11(16)13(7-9,12(17)18)15(19)20/h1-7,11,16H,(H,17,18) |
InChI 键 |
QTXYXQOQISRXMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(C2O)(C(=O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


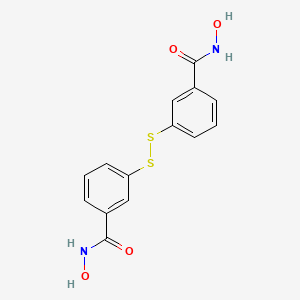
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
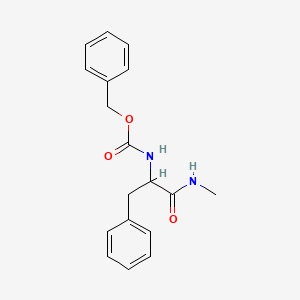
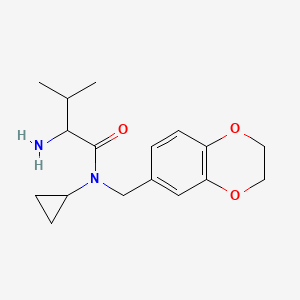
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
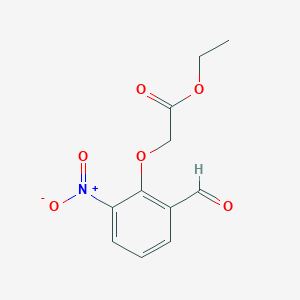
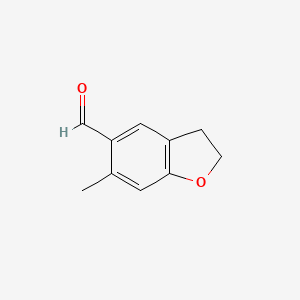
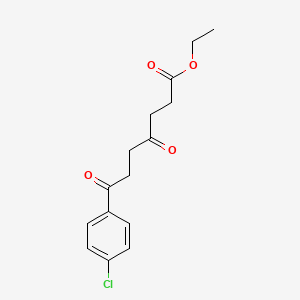


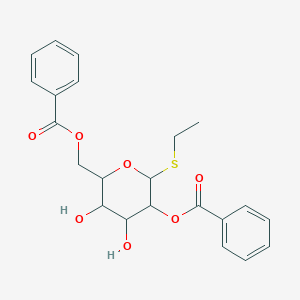
![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)
